N1-propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with a piperidine ring, a thiophene moiety, and an oxalamide linkage, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the alkylation of piperidine with thiophen-2-ylmethyl chloride under basic conditions.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step requires careful control of temperature and pH to ensure the formation of the desired product.
Final Coupling: The final step involves the coupling of the piperidine intermediate with propylamine to form this compound. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N1-propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various receptors and enzymes in the body.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N1-propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, ion channels, or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N1-propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can be compared with other similar compounds such as:
N1,N2-bis(thiophen-2-ylmethyl)oxalamide: Lacks the piperidine ring and propyl group, which may affect its biological activity and specificity.
N1-propyl-N2-(piperidin-4-ylmethyl)oxalamide: Lacks the thiophene moiety, potentially altering its interaction with molecular targets.
Properties
IUPAC Name |
N-propyl-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-2-7-17-15(20)16(21)18-11-13-5-8-19(9-6-13)12-14-4-3-10-22-14/h3-4,10,13H,2,5-9,11-12H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBAWNKMGRYRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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